molecular formula C24H18BrFN2O3 B4720514 (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B4720514
M. Wt: 481.3 g/mol
InChI Key: ZGXVNIJQSZLTFW-LPYMAVHISA-N
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Description

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of bromine, fluorine, and imidazolidine moieties

Properties

IUPAC Name

(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrFN2O3/c25-19-9-5-17(6-10-19)15-31-20-11-7-16(8-12-20)13-22-23(29)28(24(30)27-22)14-18-3-1-2-4-21(18)26/h1-13H,14-15H2,(H,27,30)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVNIJQSZLTFW-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene and benzyl groups. The bromine and fluorine atoms are introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione may be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could lead to the development of new drugs.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique chemical properties might make it suitable for targeting specific biological pathways involved in diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione apart from these similar compounds is its unique combination of bromine, fluorine, and imidazolidine moieties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

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